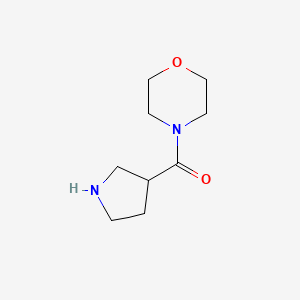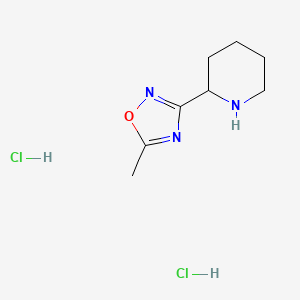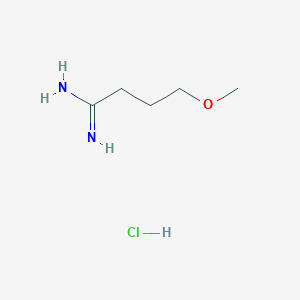
4-Methoxybutanimidamide hydrochloride
Overview
Description
Scientific Research Applications
Compatibility and Stability in Pharmaceutical Formulations
- Study on Propofol Compatibility : 4-Methoxybutanimidamide hydrochloride, as a compound related to sedatives and analgesics, was studied for its physicochemical compatibility and emulsion stability when mixed with propofol, a commonly used intravenous sedative. This research is crucial for ensuring safe and effective drug combinations in clinical settings, particularly in intensive care units (Gersonde et al., 2016).
Chemical Protection and Deprotection Techniques
- MPM Protection Method : The MPM (4-methoxybenzyl) group, closely related to this compound, has been explored for its role in the mild protection of hydroxy functions in various types of hydroxy compounds. This research is significant for chemical synthesis, providing a method for protecting sensitive chemical groups during reactions (Nakajima et al., 1989).
Biodegradation and Environmental Impact
- Metabolism of Related Compounds : Studies on the metabolism of related compounds, such as 4-chloronitrobenzene by Rhodosporidium sp., offer insights into the potential biodegradation pathways of this compound. Understanding these pathways is crucial for assessing the environmental impact and degradation of this compound (Corbett & Corbett, 1981).
Catalysis and Chemical Reactions
- Triphase Catalysis Study : Research involving triphase catalysis, specifically the reaction of 4-methoxyphenylacetic acid with n-bromobutane, provides insights into catalytic processes that could be relevant to the synthesis or transformation of this compound. This type of study contributes to the development of more efficient and selective chemical synthesis methods (Wu & Tang, 1999).
Antifungal and Cytotoxic Properties
- Antifungal and Cytotoxic Constituents Study : A study on endophytic fungi from Dendrobium officinale identified novel compounds with antifungal and cytotoxic properties, including 4-methoxytetrahydro-2H-pyran-2-one. Research in this area could lead to the discovery of new antifungal agents or cancer treatments, potentially involving derivatives of this compound (Wu et al., 2015).
Properties
IUPAC Name |
4-methoxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-8-4-2-3-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTODIFTSCWXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-18-0 | |
| Record name | Butanimidamide, 4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


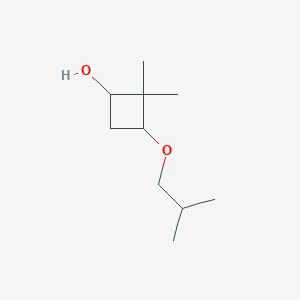
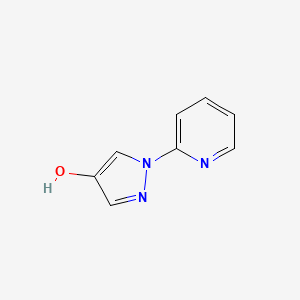
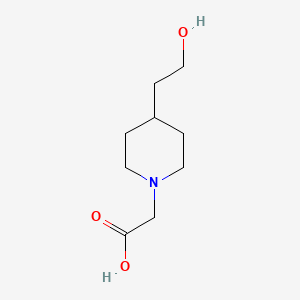
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
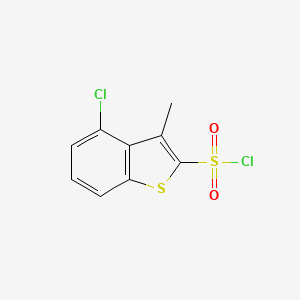
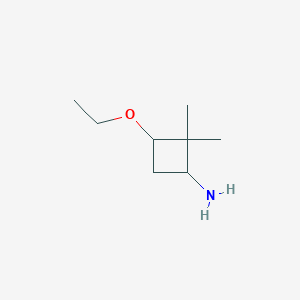

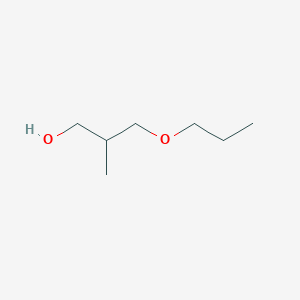
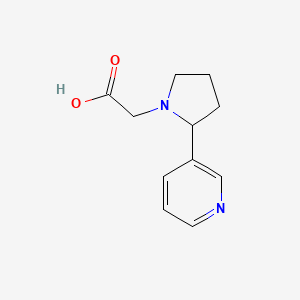
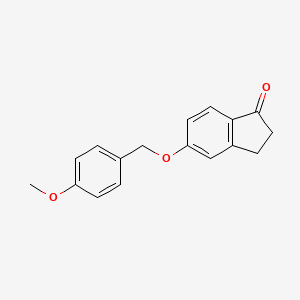
![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)
![2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B1463964.png)
